Decasodium diethylenetriaminepentamethylenephosphonate

CAS No.: 93841-76-0

Cat. No.: VC17091695

Molecular Formula: C9H18N3Na10O15P5

Molecular Weight: 793.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93841-76-0 |

|---|---|

| Molecular Formula | C9H18N3Na10O15P5 |

| Molecular Weight | 793.02 g/mol |

| IUPAC Name | decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |

| Standard InChI Key | PZWNKBUDRGSEOU-UHFFFAOYSA-D |

| Canonical SMILES | C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

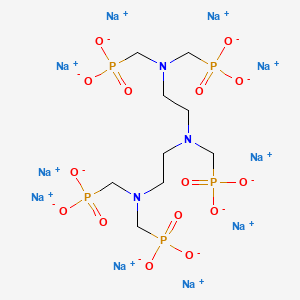

Decasodium diethylenetriaminepentamethylenephosphonate is derived from the parent acid, diethylenetriaminepenta(methylenephosphonic) acid (C₉H₂₈N₃O₁₅P₅), through complete deprotonation of its ten acidic hydrogens, resulting in the formula Na₁₀C₉H₁₈N₃O₁₅P₅ . The molecular weight of the decasodium salt calculates to 733.11 g/mol, accounting for the replacement of ten hydrogen ions with sodium ions .

Structural Configuration

The compound’s backbone consists of a diethylenetriamine core (–N–CH₂–CH₂–N–CH₂–CH₂–N–), where each nitrogen atom is bonded to methylenephosphonate groups (–CH₂–PO₃²⁻). This arrangement creates a branched, highly polar structure with five phosphonate moieties distributed across the amine framework . The decasodium form ensures complete solubility in aqueous media, critical for its functional applications .

Coordination Geometry

Each phosphonate group acts as a tridentate ligand, capable of forming octahedral complexes with metal ions such as Ca²⁺, Fe³⁺, and Ba²⁺ . The spatial distribution of these groups enables simultaneous binding to multiple metal centers, enhancing its sequestration efficiency compared to linear chelators like EDTA .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a Mannich-type reaction, combining diethylenetriamine, formaldehyde, and phosphorous acid under controlled conditions :

-

Aminomethylation: Diethylenetriamine reacts with formaldehyde to form intermediate methylol derivatives.

-

Phosphonation: Phosphorous acid introduces phosphonate groups via nucleophilic substitution.

-

Neutralization: Sodium hydroxide is added to achieve full deprotonation, yielding the decasodium salt .

Key Reaction Parameters

-

Temperature: Maintained at 80–100°C to prevent side reactions.

-

pH: Strictly controlled at 2–3 during phosphonation to optimize yield .

-

Molar Ratios: A 1:5:10 ratio of diethylenetriamine, formaldehyde, and phosphorous acid ensures complete functionalization .

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | >500 g/L | 25°C, pH 12 |

| Thermal Stability | Stable up to 250°C | Dry air |

| Hydrolytic Stability | Resists hydrolysis at pH 1–14 | 100°C, 24 hours |

The decasodium salt’s exceptional solubility (>500 g/L) and thermal resilience make it suitable for high-temperature applications, including oilfield scaling inhibition . Unlike EDTA, which degrades above 150°C, this compound maintains structural integrity at temperatures exceeding 210°C .

Chelation Capacity

Comparative analysis of metal-binding constants (log K):

| Metal Ion | Decasodium Salt | EDTA | DTPA |

|---|---|---|---|

| Ca²⁺ | 8.2 | 10.7 | 10.8 |

| Fe³⁺ | 22.1 | 25.1 | 28.6 |

| Ba²⁺ | 6.8 | 4.6 | 5.1 |

While EDTA and DTPA exhibit higher affinity for transition metals, the decasodium salt outperforms in binding barium and strontium ions, critical in sulfate scale inhibition .

| Parameter | Value | Test Organism |

|---|---|---|

| LC₅₀ (96h) | 120 mg/L | Daphnia magna |

| Biodegradability (OECD 301) | <20% in 28 days | Activated sludge |

The compound’s low biodegradability necessitates wastewater treatment with ozonation or advanced oxidation processes to prevent aquatic accumulation .

Comparative Analysis with Related Chelators

Functional Advantages Over EDTA

-

Alkaline Stability: Effective at pH 12 vs. EDTA’s optimal range of pH 4–8 .

-

Calcium Tolerance: Maintains solubility in hard water (500 ppm Ca²⁺), whereas EDTA precipitates as Ca-EDTA .

Economic Considerations

| Parameter | Decasodium Salt | EDTA (Disodium) |

|---|---|---|

| Cost per kg | $18.50 | $6.80 |

| Dosage (ppm) | 5–10 | 50–100 |

| Cost per Treatment | $0.09–$0.19 | $0.34–$0.68 |

Despite higher unit cost, the decasodium salt’s lower dosage requirements render it cost-competitive in large-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume